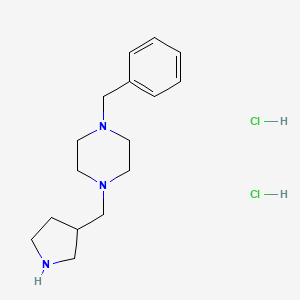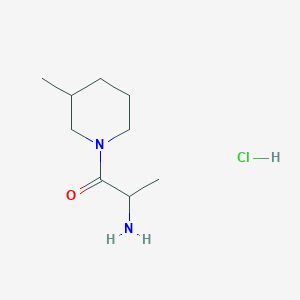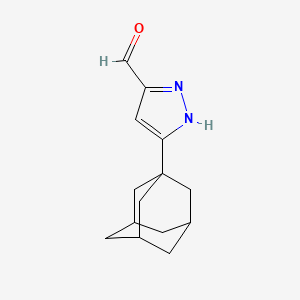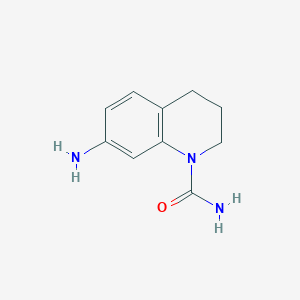![molecular formula C45H51Cl2N2NiP B1527512 [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride CAS No. 903592-98-3](/img/structure/B1527512.png)
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride” is a complex compound. The ligand, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is an important N-heterocyclic carbene (NHC) used in the field of homogeneous catalysis .
Synthesis Analysis
The synthesis of related compounds involves the use of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene as a ligand. For instance, it’s used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .Molecular Structure Analysis
The molecular structure of the ligand, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is characterized by two phenyl rings attached to an imidazole ring. Each phenyl ring has two isopropyl groups attached to it .Chemical Reactions Analysis
The ligand is used in various chemical reactions. It’s used in the amination reaction of aryl halides and C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .Physical and Chemical Properties Analysis
The ligand, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is a solid substance with a melting point of 213-217 °C .Scientific Research Applications
Catalytic Applications in Alkyne Hydration
Gatto et al. (2018) explored the use of various catalysts, including those containing NHC ligands like [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene], in the hydration of alkynes under solvent- and acid-free conditions. They found that only complexes with NHC ligands showed appreciable catalytic activity, indicating the significant role of the ligand in these reactions (Gatto, Del Zotto, Segato, & Zuccaccia, 2018).
Synthesis of N-Heterocyclic Carbene Ligands
Bantreil and Nolan (2011) described the synthesis of free N-heterocyclic carbenes (NHCs), including 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, and their use in creating ruthenium-based metathesis complexes. These complexes displayed high efficiency in various metathesis reactions due to the stability and activity conferred by the IPr ligand (Bantreil & Nolan, 2011).
Impact on Catalytic Behavior and Thermal Stability
Huang et al. (1999) investigated the exchange reaction of a phosphine ligand with sterically demanding carbene ligands, including 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, in ruthenium olefin metathesis catalysts. They observed improved catalytic properties and thermal stability in the resulting complexes, highlighting the influence of the carbene ligation on the catalyst's performance (Huang, Schanz, Stevens, & Nolan, 1999).
Use in Heterobimetallic Complex Synthesis
Laskar et al. (2017) examined the role of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene in the synthesis of Ta-Ni heterobimetallic complexes. They characterized the new complexes and highlighted the importance of this ligand in the creation of heterobimetallic coordination structures (Laskar et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-heterocyclic carbenes (nhcs), often act as ligands in metal complexes, forming stable bonds with transition metals .
Mode of Action
The compound, being a type of NHC, likely interacts with its targets by donating electron density to the metal center, forming a strong metal-carbon bond . This interaction stabilizes the metal center and can influence its reactivity, making it more suitable for certain types of chemical reactions .
Biochemical Pathways
Nhc-metal complexes are often used in catalysis, where they can facilitate a variety of reactions, including cross-coupling, hydrogenation, and olefin metathesis .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its specific application. In a catalytic context, the result of its action would be the facilitation of a chemical reaction, leading to the formation of desired products .
Biochemical Analysis
Biochemical Properties
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride plays a crucial role in biochemical reactions, particularly in catalysis. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. The compound is known to interact with enzymes such as palladium complexes, which are involved in cross-coupling reactions . These interactions are typically characterized by the formation of stable complexes that can either activate or inhibit the enzyme’s activity, depending on the specific biochemical context.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, the compound can alter metabolic fluxes within the cell, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to form stable complexes with enzymes and other proteins is central to its mechanism of action . These interactions can lead to changes in enzyme activity, which in turn affect various biochemical pathways and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time when exposed to air or moisture . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of normal cellular processes . These dosage-dependent effects are critical for understanding the compound’s potential therapeutic applications and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can influence metabolic fluxes and alter metabolite levels within the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride involves the reaction of [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine with Nickel(II) Dichloride in the presence of a suitable solvent.", "Starting Materials": [ "[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine", "Nickel(II) Dichloride", "Suitable solvent" ], "Reaction": [ "Dissolve [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine in a suitable solvent.", "Add Nickel(II) Dichloride to the solution and stir for several hours.", "Filter the resulting solid and wash with a suitable solvent.", "Dry the product under vacuum to obtain [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride." ] } | |
CAS No. |
903592-98-3 |
Molecular Formula |
C45H51Cl2N2NiP |
Molecular Weight |
780.5 g/mol |
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-triphenyl-λ5-phosphane;nickel(2+);dichloride |
InChI |
InChI=1S/C45H51N2P.2ClH.Ni/c1-32(2)39-26-18-27-40(33(3)4)43(39)46-30-31-47(44-41(34(5)6)28-19-29-42(44)35(7)8)45(46)48(36-20-12-9-13-21-36,37-22-14-10-15-23-37)38-24-16-11-17-25-38;;;/h9-35H,1-8H3;2*1H;/q;;;+2/p-2 |
InChI Key |
IGLKEXXECLLIAD-UHFFFAOYSA-L |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(C=CC=C6C(C)C)C(C)C.Cl[Ni]Cl |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(C=CC=C6C(C)C)C(C)C.[Cl-].[Cl-].[Ni+2] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)


![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)

![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)
![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)
